molecular formula C14H19NO4 B6302718 5-((tert-Butoxycarbonyl)amino)-2-methylphenyl acetate CAS No. 2197945-54-1

5-((tert-Butoxycarbonyl)amino)-2-methylphenyl acetate

Cat. No. B6302718
CAS RN: 2197945-54-1
M. Wt: 265.30 g/mol
InChI Key: HNSGVQMMKBJPNR-UHFFFAOYSA-N
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Description

“5-((tert-Butoxycarbonyl)amino)-2-methylphenyl acetate” is a chemical compound. It is derived from commercially available tert-butyloxycarbonyl-protected amino acids . The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis .


Synthesis Analysis

The synthesis of such compounds involves the use of amino acid ionic liquids (AAILs). Care should be taken when using AAILs for organic synthesis because of their multiple reactive groups . A series of room-temperature ionic liquids can be prepared from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . These protected AAILs can be used as the starting materials in dipeptide synthesis with commonly used coupling reagents .


Chemical Reactions Analysis

The tert-butoxycarbonyl (Boc) group is one of the more widely used amine protecting groups. The most common method for its deprotection uses trifluoroacetic acid (TFA) and generally requires large excesses .

Scientific Research Applications

5-BOC-2-MPA is a versatile compound that has a wide range of applications in scientific research. It has been used in the synthesis of various compounds, including pharmaceuticals, biochemicals, and agrochemicals. It has also been used in the synthesis of peptides and proteins, as well as in the synthesis of organic catalysts. Additionally, it has been used in the synthesis of organic fluorophores for imaging applications.

Mechanism of Action

Target of Action

The primary target of 5-((tert-Butoxycarbonyl)amino)-2-methylphenyl acetate is the amino group in organic compounds . The compound is used as a protecting group in organic synthesis . The tert-butoxycarbonyl (Boc) group can be added to amines under aqueous conditions .

Mode of Action

The compound interacts with its targets through a process known as Boc protection . This involves the addition of the Boc group to amines, effectively protecting these amines during subsequent chemical reactions . The Boc group can be removed later under specific conditions, such as high temperatures .

Biochemical Pathways

The compound plays a significant role in the synthesis of amino acids and peptides . The Boc group protects the amino group during these synthesis processes, preventing unwanted reactions with other reactive groups . After the synthesis is complete, the Boc group can be removed, allowing the amino group to participate in further reactions .

Result of Action

The primary result of the compound’s action is the protection of the amino group during organic synthesis . This allows for more selective and controlled reactions, improving the efficiency and yield of the synthesis process . After the Boc group is removed, the amino group is free to participate in further reactions .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the temperature can affect the rate at which the Boc group is added or removed . Additionally, the pH of the environment can impact the compound’s stability and reactivity . The compound’s action can also be influenced by the presence of other substances, such as solvents or catalysts .

Advantages and Limitations for Lab Experiments

The advantages of 5-BOC-2-MPA for lab experiments include its availability, ease of synthesis, and versatility. Additionally, the compound is relatively inexpensive and can be stored at room temperature. The main limitation of the compound is that it is highly reactive, which can lead to unwanted side reactions in certain circumstances.

Future Directions

The future directions of 5-BOC-2-MPA research include further exploration of its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals, biochemicals, and agrochemicals. Additionally, the compound could be used in the development of new organic catalysts and fluorophores for imaging applications. Further research could also explore the potential of the compound for use in drug delivery systems and for use in the synthesis of peptides and proteins.

Synthesis Methods

5-BOC-2-MPA is synthesized through a two-step process. The first step involves the condensation of 2-methylphenyl acetate with tert-butyl isocyanate to form 5-((tert-butoxycarbonyl)amino)-2-methylphenyl acetate. The second step involves the hydrolysis of the product with aqueous acid, which yields 5-BOC-2-MPA. The synthesis of 5-BOC-2-MPA is relatively straightforward and can be accomplished with readily available reagents.

properties

IUPAC Name

[2-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-9-6-7-11(8-12(9)18-10(2)16)15-13(17)19-14(3,4)5/h6-8H,1-5H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSGVQMMKBJPNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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